Hydrophobic tag-36
Description
Historical Context of Hydrophobic Tag-36 Discovery
The discovery of this compound (HyT36) arose from the need to enhance the efficacy of the hydrophobic tagging strategy for highly stabilized proteins. researchgate.net Early work in the field by researchers at Yale University demonstrated the proof-of-concept for HyT using an adamantane-based tag, HyT13, to induce the degradation of HaloTag2 fusion proteins. nih.gov However, a more stable and widely used variant, HaloTag7, which was engineered for enhanced stability, proved to be resistant to degradation by HyT13. researchgate.net
To overcome this limitation, a chemical approach was employed to develop more potent hydrophobic tags. researchgate.net A library of approximately 40 distinct HyTs was synthesized by conjugating various hydrophobic moieties to the chloroalkane reactive linker that binds to the HaloTag protein. researchgate.net These hydrophobic groups were selected to maximize hydrophobicity and chemical diversity while minimizing molecular weight. researchgate.net Through the screening of this library, HyT36 was identified as a significantly more active compound. researchgate.net The key structural feature of HyT36 that contributes to its increased activity is the presence of a methyl substituent at the α-carbon adjacent to the peptide bond carbonyl. researchgate.net The research detailing the synthesis, evaluation, and identification of HyT36 was published by Tae et al. in 2012.
Significance of this compound in Chemical Biology Research
The identification of HyT36 marked a significant advancement for the hydrophobic tagging technology, expanding its utility as a tool in chemical biology. Its primary significance lies in its ability to induce the degradation of stabilized proteins that were resistant to earlier-generation tags like HyT13. researchgate.net This enhanced efficacy makes HyT36 a more robust and versatile tool for the conditional knockdown of a wide range of proteins of interest when fused to a HaloTag.
Research has demonstrated that HyT36 is more than twice as effective as HyT13 in degrading GFP-HaloTag7 fusion proteins, achieving approximately 65% degradation. researchgate.net This superior activity extends to other stabilized fusion proteins as well, including the 7-pass transmembrane receptor Fz4. researchgate.net
The mechanism behind HyT36's enhanced potency involves a more direct and pronounced destabilizing effect on the target protein. researchgate.net Thermal shift assays have shown that HyT36 destabilizes the HaloTag7 protein to a much greater extent than HyT13. researchgate.net This suggests that HyT36 functions by directly promoting protein unfolding, which then leads to recognition and degradation by the cellular quality control machinery. researchgate.net This ability to induce protein destabilization has been utilized in studies to investigate organelle-specific stress responses, for example, by inducing protein unfolding specifically in the Golgi apparatus to study the Golgi stress response. rhhz.net
The development of HyT36 has provided researchers with a more powerful and accessible method to control the abundance of specific proteins in a temporal manner using a cell-permeable small molecule, thereby facilitating the functional interrogation of proteins in various biological contexts. researchgate.netnih.gov
Data Tables
| Parameter | HyT13 | HyT36 |
| Target Protein | HaloTag2 | HaloTag2, HaloTag7 |
| Efficacy on HaloTag7 | Little to no degradation | ~65% degradation |
| Mechanism | Induces proteasomal degradation | Directly destabilizes protein, leading to degradation |
| Key Structural Feature | Adamantane (B196018) moiety | Adamantane moiety with α-methyl substituent |
Table 1. Comparison of Hydrophobic Tag-13 (HyT13) and this compound (HyT36). researchgate.net
| Fusion Protein | Treatment | Degradation |
| GFP-HaloTag7 | HyT13 (10 µM) | ~30% |
| GFP-HaloTag7 | HyT36 (10 µM) | ~65% |
Table 2. Degradation of GFP-HaloTag7 Fusion Protein in HEK293 Cells. researchgate.net
| Protein | Treatment (equimolar) | Melting Temperature (Tm) | Change in Tm |
| HaloTag7 | Vehicle | 57.4 ± 0.4 °C | N/A |
| HaloTag7 | HyT13 | 56.4 ± 0.1 °C | -1.0 °C |
| HaloTag7 | HyT36 | 54.3 ± 0.2 °C | -3.1 °C |
Table 3. Thermal Shift Assay of HaloTag7 Stability. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C25H44ClNO3 |
|---|---|
Molecular Weight |
442.1 g/mol |
IUPAC Name |
4-(1-adamantyl)-N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-methylbutanamide |
InChI |
InChI=1S/C25H44ClNO3/c1-20(6-7-25-17-21-14-22(18-25)16-23(15-21)19-25)24(28)27-9-11-30-13-12-29-10-5-3-2-4-8-26/h20-23H,2-19H2,1H3,(H,27,28) |
InChI Key |
FRQCQVUXVOJKTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCOCCOCCCCCCCl |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Hydrophobic Tag 36 and Analogues
Synthetic Pathways for Hydrophobic Tag-36 and Related Hydrophobic Tags
The construction of hydrophobic tags can be broadly categorized into two main approaches: linear, multistep synthesis and convergent, multicomponent reactions. Each strategy offers distinct advantages in terms of efficiency, diversity, and scalability.
Multistep Synthesis Approaches
Traditional organic synthesis often relies on a linear, stepwise approach to construct complex molecules. In the context of this compound, a key final step involves the formation of an amide bond to connect the hydrophobic adamantane (B196018) moiety to the linker. One common method for this is the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
EDC is a water-soluble carbodiimide that facilitates the formation of an amide bond between a carboxylic acid and a primary amine. The reaction proceeds through the formation of an amine-reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide bond. To increase efficiency and prevent side reactions, N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often added to form a more stable active ester intermediate.
A general procedure for the EDC-mediated coupling to form a hydrophobic tag construct is as follows:
The carboxylic acid-containing hydrophobic moiety is dissolved in a suitable organic solvent.
EDC and, optionally, NHS or HOBt are added to the solution to activate the carboxylic acid.
The amine-terminated linker is then added to the reaction mixture.
The reaction is stirred at room temperature until completion, followed by purification of the final product.
Multicomponent Reaction (MCR) Platforms for Hydrophobic Tag Construction
Multicomponent reactions (MCRs) have emerged as a powerful and efficient alternative to linear synthesis for the construction of complex molecules, including hydrophobic tags. nih.govrhhz.netacs.org MCRs involve the reaction of three or more starting materials in a single synthetic operation to form a product that contains substantial portions of all the reactants. This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the ability to rapidly generate libraries of diverse compounds. nih.govrhhz.netacs.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. This reaction is particularly well-suited for the synthesis of hydrophobic tags as it allows for the convergent assembly of the key building blocks: the hydrophobic moiety (often introduced via the isocyanide or carboxylic acid), the linker (which can be incorporated into the amine or carboxylic acid component), and a point of attachment for a protein of interest (POI) ligand. nih.govacs.org
A versatile MCR platform has been developed that generates a variety of hydrophobic tags in high yields by modifying the tag moiety and the attachment point. nih.govacs.org For example, a series of BRD4-targeting hydrophobic tags were synthesized using different isocyanides bearing various hydrophobic groups. The split Ugi reaction variant has been shown to afford the highest yields and facilitates the introduction of piperazine, a common substructure in protein degraders. nih.govacs.org
Table 1: Examples of Hydrophobic Tags Synthesized via Ugi Reaction
| Compound | Hydrophobic Moiety | Amine | Carboxylic Acid | Isocyanide | Yield (%) |
| 12 | Adamantane | Methylamine | (+)-JQ1-acid | Adamantyl isocyanide | 78 |
| 13 | Norbornene | Methylamine | (+)-JQ1-acid | Norbornyl isocyanide | 65 |
| 18 | Adamantane | Tritylamine | (+)-JQ1-acid | Adamantyl isocyanide | 71 |
| 23 | Adamantane | Piperazine | (+)-JQ1-acid | Adamantyl isocyanide | 85 |
Data sourced from a study on the versatile one-pot synthesis of hydrophobic tags by multicomponent reactions. nih.govacs.org
The Passerini three-component reaction is another valuable MCR for hydrophobic tag synthesis. It involves the reaction of a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. This reaction offers a distinct advantage by allowing for the incorporation of an ester linkage within the final product, which can potentially improve cellular permeability without compromising metabolic stability. nih.govacs.org
For instance, a hydrophobic tag was synthesized by reacting an isocyanide bearing a hydrophobic group with the (+)-JQ1-based carboxylic acid and formaldehyde in a Passerini reaction, affording the desired product in a 75% yield. nih.govacs.org
Design and Incorporation of Linker Moieties in this compound Constructs
Common linker types used in the design of hydrophobic tags and related molecules like PROTACs (PROteolysis TArgeting Chimeras) include:
Alkyl Chains: These are simple, flexible linkers that are synthetically accessible. However, their hydrophobic nature can sometimes limit the aqueous solubility of the final construct.
Polyethylene (B3416737) Glycol (PEG) Linkers: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the water solubility of hydrophobic tags. They are also biocompatible and offer flexibility.
Rigid Linkers: Linkers containing cyclic structures such as piperazine, piperidine, or cyclohexane introduce rigidity to the molecule. This can be advantageous in pre-organizing the molecule for optimal interaction with the target protein.
The choice of linker can significantly impact the degradation efficiency of the target protein. A systematic variation of the linker's length and chemical composition is often necessary to identify the optimal construct for a specific target.
Structural Variations of the Hydrophobic Moiety in Hydrophobic Tag Design
The hydrophobic moiety is the key component of the tag that is responsible for inducing protein degradation. It is believed to mimic an unfolded or misfolded protein state, thereby engaging the cell's quality control machinery. The design of the hydrophobic moiety involves exploring different chemical scaffolds to optimize properties such as hydrophobicity, size, and shape.
Several different hydrophobic groups have been successfully employed in the design of hydrophobic tags:
Adamantane: This bulky, rigid, and highly hydrophobic tricyclic alkane is one of the most frequently used hydrophobic tags. Its three-dimensional structure is effective at creating a hydrophobic patch on the surface of the target protein.
Diphenylmethane and its derivatives: These aromatic moieties offer a different shape and electronic profile compared to the aliphatic adamantane and norbornene groups.
tert-Butylcarbamate-protected Arginine (Boc₃Arg): This group has also been shown to be an effective hydrophobic tag.
The choice of the hydrophobic moiety can influence the mechanism of protein degradation. For example, adamantyl-containing tags are thought to induce degradation primarily through the ubiquitin-proteasome system, sometimes involving the recruitment of chaperone proteins like Hsp70. nih.govnih.gov In contrast, other hydrophobic tags may trigger different cellular degradation pathways.
Table 2: Common Hydrophobic Moieties and Their Characteristics
| Hydrophobic Moiety | Key Features | Example Compound |
| Adamantane | Bulky, rigid, highly hydrophobic | Hydrophobic tag-13 (HyT13) |
| Norbornene | Smaller, less hydrophobic than adamantane | Compound 2 from MCR synthesis |
| Diphenylmethane | Aromatic, different shape profile | Compound 3 from MCR synthesis |
| Boc₃Arg | Protected amino acid derivative | Not detailed in provided context |
The rational design and synthesis of hydrophobic tags, exemplified by this compound, is a dynamic area of research. The continued development of novel synthetic methodologies, particularly multicomponent reactions, coupled with a deeper understanding of the structure-activity relationships of different hydrophobic moieties and linkers, will undoubtedly lead to the discovery of more potent and selective chemical tools for targeted protein degradation.
Adamantyl-Based Hydrophobic Tags
Adamantyl moieties are frequently used in the design of hydrophobic tags due to their rigid, bulky, and highly lipophilic cage structure. These characteristics are exploited to mimic the partially denatured state of a protein, which can engage the cell's quality control machinery and induce proteasomal degradation of a target protein. researchgate.netresearchgate.net The synthesis of these tags often involves creating bifunctional molecules that consist of the adamantyl group, a linker, and a ligand that binds to a protein of interest (POI). researchgate.netresearchgate.net
A versatile and sustainable approach for synthesizing adamantyl-based hydrophobic tags (HyTags) utilizes multicomponent reactions (MCRs), such as the Ugi reaction. nih.govacs.org This method allows for the rapid generation of a diverse library of HyTags by combining multiple building blocks in a single step, often avoiding complex protection/deprotection steps and the use of coupling reagents. nih.gov For instance, a series of BRD4-targeting HyTags were synthesized using this platform. The key components included an isocyanide bearing the adamantane group, a carboxylic acid ligand for the POI ((+)-JQ1), a carbonyl source (formaldehyde), and various amines to modify the linker. researchgate.net
The synthesis of the required adamantyl isocyanide precursor can be achieved through a two-step protocol:
Formylation: The primary amine of the adamantane moiety is treated with ethyl formate at reflux to yield the corresponding N-formamide. acs.org
Dehydration: The crude N-formamide is then converted to the isocyanide using a dehydrating agent like phosphoryl chloride (POCl₃) in the presence of a base such as triethylamine (Et₃N). acs.org
This MCR approach has been successfully used to generate compounds where an adamantane tag is linked to the (+)-JQ1 ligand, which has been shown to induce the degradation of the BRD4 protein. nih.govacs.org
Table 1: Examples of Adamantyl-Based Hydrophobic Tags and Synthetic Components
| Hydrophobic Tag Example | Protein of Interest (POI) Ligand | Key Synthetic Reaction | Reference |
|---|---|---|---|
| HyT13 | HaloTag Ligand | Multi-step organic synthesis | researchgate.net |
| Compound 23 | (+)-JQ1 | Ugi Multicomponent Reaction | nih.govacs.org |
| Adamantane-TDP-43 Peptide Conjugate | TDP-43 | Peptide Synthesis and Conjugation | researchgate.net |
Branched Alkyl Substituents
The incorporation of branched alkyl substituents is another strategy to increase the hydrophobicity of a tag. The synthesis of molecules with specific alkyl chain configurations can be achieved through various organic chemistry methods. For example, in the context of creating polymer microspheres with hydrophobic properties, polymerization reactions involving monomers like methyl methacrylate and butyl acrylate are employed. acs.org
During these synthetic processes, spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the products. For instance, the enhancement of stretching vibrations associated with -CH₃ and -CH₂- groups in an IR spectrum can indicate the growth of a hydrophobic chain segment. acs.orgacs.org Similarly, shifts in NMR signals can confirm the reorganization of alkyl chains into a more regular, and thus more effectively hydrophobic, structure. acs.orgacs.org While these examples come from polymer chemistry, the principles of incorporating and confirming the structure of branched alkyl groups are broadly applicable to the synthesis of hydrophobic tags for biological applications.
Derivatization for Enhanced Analytical Detection and Specificity
Chemical derivatization is a powerful tool used to modify analytes to improve their detection and analysis, particularly in mass spectrometry (MS). spectroscopyonline.comddtjournal.com By attaching a specific chemical group, or tag, to the analyte, properties such as ionization efficiency, chromatographic separation, and fragmentation behavior can be significantly enhanced. spectroscopyonline.comddtjournal.com
Fixed Charge Derivatization for Mass Spectrometry
One major goal of derivatization in MS is to enhance the ionization of an analyte, which is often achieved by introducing a permanent, or "fixed," charge. spectroscopyonline.com This strategy is particularly useful for compounds that are difficult to ionize under typical electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) conditions. nih.gov The localized charge on the derivative can also help to direct fragmentation in tandem MS (MS/MS) experiments, providing more structural information. spectroscopyonline.com
A common approach involves the quaternization of nitrogen-containing compounds. For example, hydroxyl-containing compounds like sterols and alcohols can be derivatized through acylation with 3-bromopropionyl chloride, followed by a simultaneous quaternization reaction with pyridine. nih.gov This process attaches a permanent positive charge to the analyte, leading to intense peaks in the MALDI mass spectrum. nih.gov
Another effective fixed-charge tagging reagent is 2,4,6-triphenylpyrylium salt, which can be used to derivatize the primary amino groups in peptides, such as the ε-amino group of a C-terminal lysine. mdpi.com This derivatization has been shown to enable the ultrasensitive detection of peptides at the attomolar level by LC-MS/MS, demonstrating a significant increase in analytical sensitivity. mdpi.com
Table 2: Selected Fixed-Charge Derivatization Reagents for Mass Spectrometry
| Derivatization Reagent | Target Functional Group | Purpose | Reference |
|---|---|---|---|
| Girard's Reagent T | Carbonyls (in Oligosaccharides) | Introduce a cationic site for MALDI and ESI-MS | researchgate.net |
| 3-Bromopropionyl chloride / Pyridine | Hydroxyls | Introduce a permanent positive charge via quaternization for MALDI-MS | nih.gov |
| 2,4,6-Triphenylpyrylium (TPP) salt | Primary Amines (e.g., Lysine) | Increase ionization efficiency for ultrasensitive LC-MS/MS detection | mdpi.com |
Hydrophobic Derivatization for Mass Spectrometry Ion Abundance
In electrospray ionization mass spectrometry, the hydrophobicity of an analyte can significantly influence its signal intensity. acs.org Molecules that are more hydrophobic have a higher affinity for the surface of the ESI droplets, which facilitates their transition into the gas phase and subsequent detection by the mass spectrometer. ddtjournal.comacs.org Consequently, derivatizing hydrophilic molecules with a hydrophobic tag can dramatically increase their ion abundance and improve detection limits. acs.orgnih.gov
This strategy has been successfully applied to the analysis of N-linked glycans, which are inherently hydrophilic. nih.gov A library of neutral, hydrophobic reagents was synthesized to derivatize glycans via hydrazone formation. acs.orgnih.gov Research showed a clear correlation between the hydrophobicity of the tag (specifically, the non-polar surface area) and the resulting glycan ion abundance in the mass spectrum. acs.orgnih.gov The addition of moieties like a second phenyl ring to the derivatizing agent was found to have the greatest effect, increasing the ion abundance of a glycan standard by more than four-fold. acs.orgnih.gov
Other reagents, such as propionyl anhydride and dansyl chloride, have been used to derivatize various compounds to increase their hydrophobicity, which not only enhances the ESI response but also improves their retention on reversed-phase chromatography columns. ddtjournal.com
Table 3: Impact of Hydrophobic Derivatization on Glycan Ion Abundance
| Derivatization Reagent | Key Hydrophobic Moiety | Relative Ion Abundance Increase | Reference |
|---|---|---|---|
| Hydrazide Reagent 1 | Single Phenyl Ring | Baseline Increase | acs.orgnih.gov |
| Hydrazide Reagent 2 | Naphthalene Group | Significant Increase | acs.org |
| Hydrazide Reagent 3 | Biphenyl Group | > 4-fold Increase | acs.orgnih.gov |
Temporary Solubilizing Tag Approaches in Hydrophobic Protein Synthesis
The chemical synthesis of proteins, especially hydrophobic proteins like membrane proteins, is often hindered by the poor solubility of intermediate peptide fragments. researchgate.netbenthamdirect.com These hydrophobic peptides can aggregate, making them difficult to purify, characterize, and use in subsequent ligation steps. To overcome this challenge, a common strategy is to attach a temporary solubilizing tag to the hydrophobic peptide. researchgate.netbenthamdirect.com
These tags are typically composed of charged or highly polar moieties, such as oligo-arginine or oligo-lysine sequences, that significantly improve the water solubility of the peptide conjugate. researchgate.netresearchgate.net The tag can be attached to the N-terminus, C-terminus, or a side chain of an amino acid within the peptide. researchgate.net A critical feature of this approach is that the solubilizing tag is designed to be removed cleanly after it has served its purpose, typically after the full-length protein has been assembled, thereby yielding the native protein without any modifications. benthamdirect.comingentaconnect.com This strategy makes the handling of hydrophobic peptides similar to that of water-soluble ones, greatly facilitating the total chemical synthesis of complex proteins. researchgate.netbenthamdirect.com For example, a phenylacetamidomethyl (Phacm) tag containing three arginine units was used to efficiently synthesize the copper storage protein CSP-1. researchgate.net
Table 4: Overview of Temporary Solubilizing Tag Strategies
| Attachment Site | Example Tag Composition | Application | Reference |
|---|---|---|---|
| N-terminus | Arginine-based tags | Synthesis of NaK ion channel | researchgate.net |
| Side Chain (e.g., Cysteine) | Oligo-lysine or oligo-arginine | General hydrophobic peptide synthesis | researchgate.net |
| Backbone Amide | Removable backbone modifications | Synthesis of Interleukin-2 | researchgate.net |
Compound Index
Molecular and Cellular Mechanisms of Hydrophobic Tag 36 Action
Induction of Protein Destabilization by Hydrophobic Tag-36 Binding
The initial and critical step in the mechanism of HyT36 is the induction of structural instability in the target protein. This is achieved through the introduction of a bulky, water-repelling chemical group onto the protein's surface, which disrupts its native conformation and thermodynamic stability.
The covalent attachment of HyT36 to a HaloTag fusion protein directly compromises the protein's structural integrity. Research has demonstrated a significant destabilizing effect of HyT36 on HaloTag7 in thermal shift assays, indicating that the binding of the tag lowers the melting temperature of the protein. researchgate.net This suggests a mechanism where the hydrophobic tag actively promotes the protein's unfolding rather than merely serving as a passive recognition element for cellular machinery. researchgate.net This induced instability has been further confirmed through limited proteolysis assays, where proteins conjugated with HyT36 show increased susceptibility to digestion by proteases, a hallmark of a less compact and more disordered structure. ubpbio.com
The degree of destabilization and subsequent degradation is dependent on the nature of the hydrophobic tag. Comparative studies have shown that HyT36 is significantly more effective at inducing the degradation of stabilized fusion proteins like GFP-HaloTag7 than earlier versions of hydrophobic tags, such as HyT13. researchgate.net For instance, while HyT13 induced a modest degradation of approximately 30% for GFP-HaloTag7, HyT36 achieved a degradation of around 65%. researchgate.net
| Compound | Target Fusion Protein | Degradation Efficiency |
|---|---|---|
| Hydrophobic tag-13 | GFP-HaloTag7 | ~30% |
| This compound | GFP-HaloTag7 | ~65% |
The principle behind hydrophobic tagging is to mimic a hallmark of misfolded or unfolded proteins: the exposure of hydrophobic amino acid residues. researchgate.net In a properly folded protein, these residues are typically buried within the protein's core, shielded from the aqueous environment of the cell. When a protein misfolds, these hydrophobic patches become exposed, signaling that the protein is non-native and potentially toxic. nih.gov
HyT36, by attaching an adamantyl group to the protein surface, artificially creates such a hydrophobic patch. ubpbio.comchinesechemsoc.org This mimics a partially denatured or misfolded state, making the protein a substrate for the cell's quality control systems that are primed to recognize and eliminate such aberrant structures. ubpbio.comchinesechemsoc.org This strategy effectively co-opts the cellular unfolded protein response to target a specific protein for degradation. nih.gov
Engagement of Cellular Protein Quality Control Systems
Once the target protein is destabilized and presents an unnatural hydrophobic surface, the cell's protein quality control (PQC) machinery is engaged. This sophisticated network of chaperones and degradation enzymes identifies and removes misfolded proteins to maintain cellular homeostasis.
A key component of the PQC system is the family of heat shock proteins (HSPs), which act as molecular chaperones. The exposed hydrophobic region created by HyT36 serves as a recognition signal for chaperones, particularly the Hsp70 family. virginia.edunih.gov Studies have shown that treatment with HyT36 leads to an increased association of Hsp70 with the target fusion protein. rhhz.net These chaperones bind to the exposed hydrophobic patches on the destabilized protein in an attempt to facilitate its refolding or, if that fails, to target it for degradation. virginia.edunih.gov The interaction with Hsp70 is a critical step that links the initial protein destabilization event to the downstream degradation machinery. researchgate.net
The primary pathway for the degradation of soluble, misfolded proteins in the cell is the ubiquitin-proteasome system (UPS). The involvement of the UPS in HyT36-mediated degradation is confirmed by experiments showing that the degradation can be blocked by the use of proteasome inhibitors like MG132. chinesechemsoc.org The UPS functions through a two-step process: the tagging of the substrate protein with a chain of ubiquitin molecules and the subsequent recognition and degradation of the tagged protein by the proteasome.
The specificity of the UPS is conferred by E3 ubiquitin ligases, which recognize specific substrates and catalyze the transfer of ubiquitin to them. In the context of hydrophobic tagging, the destabilized protein, now bound by chaperones like Hsp70, is presented to a specific class of E3 ligases. While the precise E3 ligase(s) involved in the degradation of all HyT36-tagged proteins has not been definitively identified, a primary candidate is the chaperone-associated E3 ligase, CHIP (carboxyl terminus of Hsp70-interacting protein). nih.govtandfonline.com
Activation of Ubiquitin-Proteasome System (UPS) Components
Proteasomal Degradation Pathways
The primary mechanism by which this compound (HyT36) induces the degradation of target proteins is through the ubiquitin-proteasome system (UPS). nih.gov This pathway is a major component of the cell's quality control machinery, responsible for identifying and eliminating misfolded or damaged proteins. rhhz.net The process initiated by hydrophobic tagging mimics the exposure of hydrophobic residues that occurs when a protein misfolds. nih.govresearchgate.netrsc.org
Once HyT36 is covalently attached to its target, typically a HaloTag fusion protein, the adamantyl group acts as a bulky, hydrophobic moiety on the protein's surface. nih.gov This unnatural hydrophobic patch is recognized by molecular chaperones, such as Heat Shock Protein 70 (Hsp70), which bind to these regions to prevent aggregation and assist in proper folding or degradation. rhhz.nettandfonline.com In the case of hydrophobic tagging, this interaction flags the protein as terminally misfolded. tandfonline.com
This recognition by the chaperone system can recruit E3 ubiquitin ligases, such as the Hsp70-associated cochaperone CHIP, which then catalyze the attachment of a polyubiquitin (B1169507) chain to the target protein. tandfonline.com This polyubiquitination serves as a signal for the 26S proteasome, a large protein complex that recognizes, unfolds, and degrades the tagged protein into smaller peptides. nih.govtandfonline.com Some evidence also suggests that hydrophobic tags can, in certain contexts, directly recruit the 20S proteasome for degradation in the absence of ubiquitination. acs.org
| Component | Function | Reference |
|---|---|---|
| Hydrophobic Tag (e.g., Adamantane) | Mimics an unfolded protein state by creating a hydrophobic patch on the protein surface. | nih.gov |
| Chaperones (e.g., Hsp70) | Recognize the exposed hydrophobic region on the target protein. | rhhz.nettandfonline.com |
| E3 Ubiquitin Ligases (e.g., CHIP) | Catalyze the attachment of ubiquitin chains to the target protein, marking it for degradation. | tandfonline.com |
| 26S Proteasome | Recognizes the polyubiquitinated protein and degrades it. | nih.gov |
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR) Activation
The attachment of HyT36 can induce a state of cellular stress, particularly within the endoplasmic reticulum (ER), leading to the activation of the Unfolded Protein Response (UPR). rhhz.netethz.ch The UPR is a sophisticated quality control system that detects the accumulation of unfolded or misfolded proteins within the ER lumen and initiates a series of signaling pathways to restore cellular homeostasis. rhhz.net
By promoting protein unfolding and destabilization, HyT36 can cause an influx of misfolded proteins into the ER, thereby triggering the UPR. rhhz.netuni-due.de The UPR has three main sensor branches (IRE1, PERK, and ATF6) that, when activated by ER stress, initiate downstream signaling to:
Temporarily halt protein translation to reduce the load on the ER.
Increase the production of molecular chaperones to aid in protein folding.
Enhance the capacity of ER-associated degradation (ERAD), a pathway that removes misfolded proteins from the ER for proteasomal degradation.
If the stress is prolonged or cannot be resolved, the UPR can switch from a pro-survival to a pro-apoptotic response. The induction of ER stress by hydrophobic tags represents a distinct mechanism that leverages the cell's intrinsic quality control systems to drive protein degradation. acs.org Research has shown that certain hydrophobic tags can increase the expression of UPR-related genes, such as Atf4, confirming the activation of this pathway upon treatment. acs.org
Autophagy-Lysosome System Involvement
While the proteasome is the principal destination for proteins marked by HyT36, the autophagy-lysosome system can also be involved in the degradation process. rhhz.net The autophagy-lysosome system is typically responsible for clearing long-lived proteins, protein aggregates, and dysfunctional organelles. rhhz.net
Covalent vs. Non-Covalent Hydrophobic Tagging Mechanisms
Hydrophobic tagging strategies can be broadly categorized based on the nature of the interaction between the tagging molecule and the protein of interest (POI): covalent and non-covalent.
Non-Covalent Tagging: This approach relies on a bifunctional molecule where a high-affinity ligand for the POI is connected to a hydrophobic moiety. researchgate.net The degradation efficiency depends on maintaining a stable, non-covalent association between the hydrophobic tag and the protein to facilitate recognition by the cellular quality control machinery. A significant challenge for this method is the general lack of high-affinity ligands for many difficult-to-target proteins. chinesechemsoc.orgchinesechemsoc.org
Covalent Tagging: This strategy involves the formation of a permanent, irreversible bond between the hydrophobic tag and the target protein. researchgate.net This stable linkage ensures that the hydrophobic group remains associated with the protein, providing a persistent signal for degradation. mdpi.comacs.org This method can be more robust and does not require a high-affinity reversible interaction. HyT36 operates through a covalent mechanism, specifically via the HaloTag system. nih.gov
HaloTag-Mediated Covalent Conjugation
The action of HyT36 is intrinsically linked to the HaloTag protein labeling system. researchgate.netnih.gov The HaloTag is an engineered bacterial haloalkane dehalogenase that has been modified to form a highly stable covalent bond with synthetic ligands containing a chloroalkane linker. mdpi.comacs.orgnih.gov This interaction is rapid, highly specific, and essentially irreversible under physiological conditions. acs.orghilarispublisher.com
HyT36 is a small molecule composed of a chloroalkane linker attached to a hydrophobic adamantane (B196018) group. rhhz.net In experimental systems, a protein of interest is genetically fused to the HaloTag protein. When cells expressing this fusion protein are treated with HyT36, the following occurs:
The chloroalkane portion of HyT36 enters the active site of the HaloTag protein. researchgate.net
A nucleophilic displacement reaction occurs, forming a permanent covalent ester linkage between HyT36 and a specific aspartate residue in the HaloTag. mdpi.com
The covalent attachment of the bulky and hydrophobic adamantane group directly destabilizes the structure of the HaloTag protein. nih.gov This induced unfolding marks the entire fusion protein for degradation by the cellular quality control systems described above. uni-due.denih.gov
Studies comparing different hydrophobic tags found HyT36 to be significantly more effective at degrading stabilized HaloTag fusion proteins (like HaloTag7) than earlier versions like HyT13, demonstrating its potent protein-destabilizing effect. nih.gov
| Hydrophobic Tag | Observed Degradation of GFP-HaloTag7 | Reference |
|---|---|---|
| HyT13 | ~30% | nih.gov |
| HyT36 | ~65% | nih.gov |
Ligand-Assisted Covalent Hydrophobic Tagging (LACHT)
Ligand-Assisted Covalent Hydrophobic Tagging (LACHT) is an innovative strategy that expands the applicability of covalent hydrophobic tagging to endogenous proteins without the need for a pre-installed fusion tag like HaloTag. chinesechemsoc.orgchinesechemsoc.org This approach overcomes the limitation of requiring high-affinity ligands for non-covalent tagging. chinesechemsoc.org
The LACHT system uses a molecule composed of three parts:
A non-covalent ligand that specifically, albeit sometimes weakly, binds to the target protein.
A reactive electrophilic warhead , such as N-acyl-N-alkyl sulfonamide (NASA).
A hydrophobic tag , such as adamantane.
The ligand guides the entire molecule to the protein of interest. The resulting proximity enables a reaction between a nucleophilic residue on the protein surface and the electrophilic warhead, which irreversibly tethers the hydrophobic adamantane tag to the protein. chinesechemsoc.orgchinesechemsoc.org This covalent labeling then hijacks the cellular protein quality control machinery to induce proteolytic degradation through both proteasomal and lysosomal pathways. chinesechemsoc.orgchinesechemsoc.org This strategy greatly broadens the scope of proteins that can be targeted for degradation using a hydrophobic tagging mechanism. chinesechemsoc.org
Specificity of this compound in Protein Degradation
The specificity of protein degradation induced by this compound is primarily determined by its covalent interaction partner, the HaloTag protein. acs.org The reaction between the chloroalkane linker on HyT36 and the HaloTag active site is highly specific and orthogonal, meaning it does not cross-react with endogenous mammalian proteins. researchgate.netacs.org
Therefore, HyT36 itself does not target a specific endogenous protein. Instead, its specificity is conferred at the genetic level by fusing the HaloTag to a specific protein of interest. researchgate.net Whatever protein is attached to the HaloTag becomes the target for degradation upon the addition of HyT36. This system allows researchers to selectively deplete almost any chosen protein to study its function, making it a powerful tool in chemical biology. nih.gov The subsequent degradation machinery (chaperones, proteasome) recognizes the unfolded state rather than a specific sequence, but the initial targeting event is dictated with high precision by the HaloTag-HyT36 interaction.
Academic Research Applications of Hydrophobic Tag 36 in Protein Modulation
Targeted Degradation of Specific Protein Classes and Domains
Hydrophobic tag-36 is a low molecular weight compound designed to promote the degradation of targeted proteins. medchemexpress.com The underlying principle of this technology involves appending a hydrophobic moiety to a protein of interest, which mimics a partially denatured state. This marking engages the cell's quality control machinery, leading to the proteasomal degradation of the tagged protein. scispace.com HyT36 has proven to be more effective in degrading stabilized proteins compared to its predecessor, HyT13. nih.gov
Fusion Proteins (e.g., HaloTag-fused constructs)
The HaloTag system is a widely used protein fusion platform that allows for the covalent attachment of various ligands. When combined with HyT36, it becomes a versatile tool for inducing the degradation of any protein of interest that is fused to the HaloTag protein. Research has demonstrated that HyT36 is more effective than the earlier version, HyT13, at degrading HaloTag fusion proteins. nih.gov
Studies have shown that HyT36 robustly degrades both HaloTag2 and the more stabilized HaloTag7 fusion proteins. For instance, treatment of HEK293 cells expressing GFP-HaloTag2 with HyT36 resulted in approximately 90% degradation of the fusion protein, a significant increase compared to the roughly 75% degradation observed with HyT13. nih.gov Similarly, for the more stable GFP-HaloTag7, HyT36 induced about 65% degradation, which was more than twice the effectiveness of HyT13. nih.gov The mechanism is believed to involve HyT36 directly destabilizing the HaloTag protein, thereby promoting its unfolding and subsequent degradation. nih.gov
| Compound | Target Protein | Cell Line | DC50 | Dmax | Reference |
| HyT36 | GFP-HaloTag7 | HEK293 | 134 ± 7 nM | 56 ± 1 % | nih.gov |
| HyT13 | GFP-HaloTag7 | HEK293 | - | ~30% | nih.gov |
Pseudokinases (e.g., Her3)
The pseudokinase Her3 (ErbB3) is a member of the epidermal growth factor receptor (EGFR) family and is implicated in various cancers. Unlike conventional kinases, Her3 has an impaired catalytic domain, making it a challenging target for traditional kinase inhibitors. Hydrophobic tagging has emerged as a promising strategy to target such "undruggable" proteins. HyT36 has been identified as a hydrophobic tag that promotes the degradation of Her3. medchemexpress.com By linking HyT36 to a molecule that binds to Her3, it is possible to induce the degradation of the entire protein. This approach circumvents the need to inhibit the protein's enzymatic activity and instead eliminates the protein scaffold itself, thereby blocking its signaling functions.
Transcription Coactivators (e.g., SRC-1)
Steroid receptor coactivator-1 (SRC-1) is a transcription coactivator that plays a crucial role in hormone-activated gene expression and is associated with cancer progression. A novel SRC-1 degrader was developed by conjugating a selective peptide ligand for SRC-1 with a hydrophobic adamantyl group. This chimeric molecule, named YL2-HyT6, was shown to significantly reduce the cellular levels of SRC-1. researchgate.netnih.gov The hydrophobic tag on the surface of SRC-1 is believed to mimic a partially denatured protein, leading to its recognition by the chaperone-mediated ubiquitin-proteasome system and subsequent degradation. nih.gov The degrader YL2-HyT6 demonstrated a half-maximal degradation concentration (DC50) of approximately 5 µM in MDA-MB-231 cells. nih.gov
| Compound | Target Protein | Cell Line | DC50 | Reference |
| YL2-HyT6 | SRC-1 | MDA-MB-231 | ~5 µM | nih.gov |
Kinases (e.g., Plk1, CDK9)
Polo-like kinase 1 (Plk1) is a key regulator of the cell cycle, and its overexpression is common in many cancers. A strategy to induce the degradation of Plk1 involved fusing a hydrophobic tag to a Plk1 inhibitor. In a study comparing the efficacy of different hydrophobic tags, it was found that changing the tag from HyT13 to HyT36 in a chimera with the Plk1 inhibitor Poloxin-2 (creating Poloxin-2HT+) resulted in increased degradation of Plk1 and enhanced induction of apoptosis in tumor cells. medchemexpress.com This highlights the superior degradation-inducing properties of HyT36 in the context of targeting kinases. medchemexpress.com
With regard to Cyclin-dependent kinase 9 (CDK9), a crucial transcription regulator, the broader strategy of hydrophobic tagging has been explored to induce its degradation. However, specific research articles detailing the direct use of this compound for the degradation of CDK9 are not prominently available in the reviewed literature.
Nuclear Receptors (e.g., ERα, AR)
Estrogen receptor-alpha (ERα) and androgen receptor (AR) are key drivers in breast and prostate cancers, respectively. The principle of hydrophobic tagging has been successfully applied to induce the degradation of these nuclear receptors. For the androgen receptor, degraders have been created by linking an AR agonist to a hydrophobic adamantyl group, which leads to AR degradation. nih.gov While this demonstrates the feasibility of the hydrophobic tagging approach for nuclear receptors, the specific use of HyT36 in published degraders for ERα and AR is not explicitly documented in the available research.
Epigenetic Proteins (e.g., EZH2, BRD4)
Epigenetic proteins are critical regulators of gene expression and are frequently dysregulated in cancer. Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, and Bromodomain-containing protein 4 (BRD4), a reader of acetylated histones, are important therapeutic targets. The hydrophobic tagging strategy has been utilized to create degraders for these proteins. For instance, a first-in-class selective degrader of EZH2, MS1943, was generated using a hydrophobic tagging approach, which effectively reduced cellular EZH2 levels. medchemexpress.com Similarly, degraders targeting BRD4 have been developed based on the hydrophobic tagging principle. chinesechemsoc.org While HyT36 is recognized for its potent degradation-inducing capabilities, the specific hydrophobic tag used in all reported degraders for EZH2 and BRD4 is not always explicitly identified as HyT36 in the reviewed literature.
DNA and RNA Binding Proteins (DBPs/RBPs)
The targeting of DNA and RNA binding proteins (DBPs and RBPs) for therapeutic intervention or research purposes has traditionally been challenging, often categorizing them as "undruggable." These proteins can lack the well-defined small-molecule binding pockets necessary for traditional inhibitor activity. Hydrophobic tagging presents an alternative strategy that circumvents the need for functional inhibition by instead inducing the degradation of the target protein.
While the application of hydrophobic tagging to DBPs and RBPs is a developing area, it holds considerable promise. chinesechemsoc.orgchinesechemsoc.org The primary challenge lies in the fact that many ligands for DBPs and RBPs exhibit low affinity. chinesechemsoc.org Standard hydrophobic tagging often relies on high-affinity ligands to ensure a stable association of the hydrophobic tag with the protein of interest, which is necessary to trigger the cellular degradation machinery. chinesechemsoc.org
To address this limitation, a strategy known as ligand-assisted covalent hydrophobic tagging (LACHT) has been developed. chinesechemsoc.org This technique uses a reactive group to form a covalent bond between the tag and the target protein, guided by a low-affinity ligand. This covalent attachment ensures the stable association required for degradation. For instance, research has demonstrated the successful degradation of Bromodomain-containing protein 4 (BRD4), a DNA-binding transcription regulator, using a hydrophobic tagging approach based on the noncovalent ligand JQ1. chinesechemsoc.orgchinesechemsoc.org This work highlights the potential of using hydrophobic tags like adamantane (B196018), a core component of many HyTags, to target this class of proteins. chinesechemsoc.orgchinesechemsoc.org The success of this monospecific degrader technology leverages the cell's own quality control mechanisms for protein removal, offering an advantage over other targeted degradation platforms like PROTACs, which are dependent on the expression and distribution of specific E3 ligases. chinesechemsoc.orgchinesechemsoc.org
Probing Proteostasis Mechanisms
The cellular network that maintains protein homeostasis, or proteostasis, is critical for cell health. Hydrophobic tagging, and specifically the use of HyT36, provides a powerful method to investigate these pathways by mimicking a key signal for protein degradation: the exposure of hydrophobic residues.
A central application of HyT36 is the ability to induce protein misfolding in a controlled and spatially restricted manner. researchgate.net The technology typically employs a fusion protein system where the protein of interest is linked to a self-labeling protein tag, such as HaloTag. researchgate.netresearchgate.net HyT36, which contains a chloroalkane linker, can then covalently and specifically bind to the HaloTag domain. researchgate.net The adamantane group of HyT36 is a bulky, hydrophobic moiety that, when attached to the protein surface, mimics a partially denatured or misfolded state. nih.govresearchgate.net
This induced misfolding is a direct consequence of the tag's presence, which destabilizes the protein's native conformation. researchgate.netnih.gov Studies have shown that HyT36 directly reduces the thermal stability of HaloTag proteins, providing evidence for a direct destabilizing effect rather than simply acting as a passive recognition element. nih.gov This targeted destabilization hijacks the cell's natural quality control machinery, which identifies exposed hydrophobic regions as a hallmark of improperly folded proteins that must be eliminated. nih.govnih.gov This process involves the recruitment of chaperone proteins, such as Hsp70 and Hsp40, which then mediate the degradation of the tagged protein via the ubiquitin-proteasome system. researchgate.netresearchgate.net
By targeting proteins that reside in specific subcellular locations, HyT36 can be used to generate proteotoxic stress within distinct cellular compartments. This allows researchers to map and understand the unique responses of different organelles to the accumulation of misfolded proteins. HaloTag-localized hydrophobic tagging has been successfully used to unravel proteostasis mechanisms in the cytosol, the endoplasmic reticulum (ER), and the Golgi apparatus. researchgate.net
Inducing misfolding in a specific compartment triggers the local unfolded protein response (UPR), a set of signaling pathways that the cell uses to cope with proteotoxic stress. rhhz.netacs.org For example, initiating the degradation of a BRD4-targeting HyTag via the autophagy-lysosome pathway was shown to be mediated by ER stress. nih.gov This ability to apply stress with high spatial resolution is a significant advantage over global stressors (e.g., heat shock or chemical denaturants), which can obscure the nuanced, compartment-specific aspects of cellular proteostasis.
Development of Chemical Knockdown Tools for Biological Inquiry
Hydrophobic tagging serves as a versatile chemical knockdown tool, offering small-molecule control over the abundance of a specific protein. semanticscholar.org This post-translational approach to reducing protein levels provides a rapid and often reversible alternative to genetic methods like RNAi or CRISPR. The system's utility is frequently based on the HaloTag fusion protein platform, for which extensive libraries of human proteins are commercially available, facilitating broad functional studies. researchgate.net
HyT36 has been identified as a more robust degradation-inducing agent compared to earlier versions, such as HyT13. nih.gov Research comparing the two tags found HyT36 to be significantly more effective at degrading stabilized HaloTag fusion proteins.
| Compound | Target Fusion Protein | Cell Line | Concentration | Degradation Efficiency | Citation |
|---|---|---|---|---|---|
| HyT13 | GFP-HaloTag7 | HEK 293 | 10 µM | ~30% | nih.gov |
| HyT36 | GFP-HaloTag7 | HEK 293 | 10 µM | ~65% | nih.gov |
| HyT36 | Fz4-HaloTag2 | HEK 293T | 10 µM | Effective Degradation | nih.gov |
The enhanced activity of HyT36 is attributed to its greater ability to directly destabilize the target protein. nih.gov Thermal shift assays demonstrated that HyT36 induces a more significant decrease in the melting temperature (Tm) of the HaloTag7 protein compared to HyT13, indicating a stronger destabilizing effect. nih.gov This makes HyT36 a more reliable and potent tool for achieving substantial knockdown of target proteins in biological experiments.
Exploration of "Undruggable" Protein Targets
A significant portion of the human proteome, including scaffold proteins, transcription factors, and non-enzymatic proteins, is considered "undruggable" by conventional small-molecule inhibitors. nih.govfondazionebonadonna.org These proteins often lack the deep, well-defined active sites that inhibitors are designed to block. Targeted protein degradation, including the hydrophobic tagging strategy, offers a paradigm shift by changing the therapeutic goal from inhibition to elimination. rhhz.net
HyT technology is particularly well-suited for these challenging targets because its mechanism is not dependent on modulating a protein's function. rhhz.net Instead, it requires a ligand that can simply tether the hydrophobic tag to the protein of interest, inducing a conformational change that marks it for degradation. nih.govrhhz.net This event-driven mechanism means that even transient binding can be sufficient to trigger degradation, reducing the need for high-affinity interactions. rhhz.net The strategy has been successfully applied to degrade endogenous proteins such as the transcription coactivator SRC-1 and the pseudokinase HER3, demonstrating its utility beyond the HaloTag system. nih.govresearchgate.netmedchemexpress.com By co-opting the cell's own protein disposal systems, hydrophobic tagging with molecules like HyT36 provides a viable path to modulate the activity of proteins previously thought to be intractable. nih.govnih.gov
Advanced Analytical and Experimental Techniques in Hydrophobic Tag 36 Research
Biophysical Assays for Protein Stability and Conformation
Biophysical assays are crucial for directly assessing the impact of HyT36 on the structural integrity and stability of its target proteins. These in vitro techniques provide quantitative data on how the covalent attachment of this hydrophobic tag influences a protein's three-dimensional structure and its resistance to denaturation.
Thermal shift assays, also known as differential scanning fluorimetry, are a powerful tool to determine the thermal stability of a protein. The principle of this assay is that as a protein is heated, it unfolds and exposes its hydrophobic core. A fluorescent dye, such as SYPRO Orange, binds to these exposed hydrophobic regions, causing a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tm). Changes in the Tm upon the addition of a ligand or a covalent modification, such as the attachment of HyT36, indicate an alteration in the protein's stability. nih.govcreative-biostructure.com
In the context of Hydrophobic Tag-36, thermal shift assays have been instrumental in demonstrating its direct destabilizing effect on target proteins. For instance, studies on the stabilized HaloTag7 protein have shown a significant decrease in its melting temperature upon covalent modification with HyT36. nih.gov This suggests that HyT36 does not merely act as a recognition element for the cellular quality control machinery but actively promotes protein unfolding. nih.gov
The following table summarizes the results of a thermal shift assay performed on HaloTag7 protein in the presence of HyT36 and a less effective hydrophobic tag, HyT13. nih.gov
| Condition | Concentration | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| HaloTag7 + Vehicle | - | 57.4 ± 0.4 °C | - |
| HaloTag7 + HyT13 | 10 µM | 56.4 ± 0.1 °C | -1.0 °C |
| HaloTag7 + HyT36 | 10 µM | 54.3 ± 0.2 °C | -3.1 °C |
| HaloTag7 + HyT36 | 40 µM | 54.3 ± 0.2 °C | -3.1 °C |
The data clearly indicates that HyT36 induces a more significant destabilization of HaloTag7 compared to HyT13, as evidenced by a three-fold greater decrease in the melting temperature. nih.gov Notably, increasing the concentration of HyT36 from 10 µM to 40 µM did not result in a further decrease in Tm, suggesting that the destabilization is a specific effect of the covalent modification rather than a non-specific consequence of high compound concentration. nih.gov
Limited proteolysis is an experimental technique used to probe the structure and conformational changes of a protein. The principle of this assay is that compact, well-folded proteins are generally resistant to proteases, while unfolded or conformationally flexible regions are more susceptible to cleavage. By treating a protein with a low concentration of a protease for a short period, specific cleavage patterns can be observed that reflect the protein's conformational state.
In the study of this compound, limited proteolysis assays have been employed to confirm that the covalent attachment of HyT36 induces a conformational change in the target protein, making it more susceptible to degradation. For example, a HaloTag2 fusion protein localized to the Golgi apparatus (GA-HT2) was shown to be more susceptible to HyT36-mediated destabilization, as confirmed by a limited proteolysis assay. researchgate.net This technique can reveal changes in the protein's structure that may not be apparent from thermal shift assays alone, providing complementary information on the mechanism of HyT36-induced protein destabilization.
Cellular Assays for Protein Expression and Degradation
Cellular assays are essential for understanding the effects of this compound in a biological context. These assays allow for the quantification of protein expression levels and degradation rates within living cells, providing insights into the downstream consequences of HyT36-induced protein destabilization.
Immunoblotting, also known as Western blotting, is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. bosterbio.com Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the protein of interest. The amount of bound antibody, which is proportional to the amount of protein, is then detected and quantified.
Flow cytometry is another powerful technique for quantifying protein levels on a single-cell basis. bosterbio.com Cells are typically stained with a fluorescently labeled antibody that specifically binds to the protein of interest. The fluorescence intensity of individual cells is then measured as they pass through a laser beam, providing a quantitative measure of protein abundance. mdpi.com
Both immunoblotting and flow cytometry have been extensively used to demonstrate the efficacy of this compound in inducing the degradation of target proteins in various cell lines, such as HEK 293 cells. nih.govmedchemexpress.com For instance, treatment of HEK 293 cells expressing a GFP-HaloTag7 fusion protein with HyT36 resulted in a significant decrease in the abundance of the fusion protein, as measured by both techniques. nih.gov
The following table summarizes the quantitative data from immunoblotting and flow cytometry experiments demonstrating the degradation of GFP-HaloTag7 induced by HyT36 and HyT13. nih.gov
| Treatment | Concentration | Degradation of GFP-HaloTag7 |
| HyT13 | 10 µM | ~30% |
| HyT36 | 10 µM | ~65% |
These results show that HyT36 is more than twice as effective as HyT13 at inducing the degradation of the stabilized HaloTag7 protein. nih.gov
Quantitative proteomics provides a global view of the changes in protein abundance across the entire proteome in response to a specific perturbation, such as treatment with this compound. Isobaric tags for relative and absolute quantitation (iTRAQ) is a popular method for quantitative proteomics. creative-proteomics.comnih.gov In an iTRAQ experiment, peptides from different samples are labeled with unique isobaric tags. These tags have the same mass, so the labeled peptides appear as a single peak in the initial mass spectrometry scan. However, upon fragmentation, the tags release reporter ions of different masses, allowing for the relative quantification of the same peptide from different samples. nih.gov
While specific iTRAQ studies focused solely on this compound are not widely reported, this technique is highly applicable to understanding the broader cellular response to HyT36-induced protein degradation. For example, iTRAQ-based quantitative proteomics has been used to analyze the proteome-wide effects of other hydrophobic tagging strategies. chinesechemsoc.org Such studies can identify not only the intended target protein but also any off-target effects or changes in the abundance of proteins involved in the cellular protein quality control system. chinesechemsoc.orgtandfonline.com
Fluorescence-based reporter systems are powerful tools for monitoring protein expression and degradation in living cells in real-time. These systems typically involve fusing the protein of interest to a fluorescent protein, such as Green Fluorescent Protein (GFP). The fluorescence intensity of the reporter fusion protein can then be monitored over time using techniques like fluorescence microscopy or flow cytometry to track changes in its abundance.
In the context of this compound research, fluorescence-based reporter systems, such as the GFP-HaloTag7 fusion protein, have been crucial for quantifying the degradation induced by the hydrophobic tag. nih.gov The decrease in GFP fluorescence provides a direct and quantifiable measure of the degradation of the fusion protein. scite.ai This approach allows for high-throughput screening of different hydrophobic tags and for studying the kinetics of protein degradation in living cells. nih.govscite.ai
Advanced Imaging and Localization Studies
Advanced fluorescence microscopy techniques are fundamental to visualizing the distribution of proteins modified with hydrophobic tags within cellular environments. nih.gov These methods are crucial for understanding how the tag influences the protein's trafficking and final destination. Super-resolution microscopy, for instance, can overcome the diffraction limit of light to provide nanoscale resolution, revealing detailed insights into the interaction of tagged proteins with subcellular structures. nih.gov
To automate and enhance the accuracy of localization studies, deep learning models are increasingly employed. nih.govspringernature.com These artificial intelligence systems can be trained on large datasets of high-throughput microscopy images to recognize the distinct fluorescence patterns associated with proteins localizing to specific cellular compartments. biorxiv.org
A convolutional neural network (CNN), for example, can be trained to classify the subcellular localization of a protein fused with this compound based on its fluorescence signature. The network learns to identify features in the images that correspond to organelles like the endoplasmic reticulum, Golgi apparatus, or mitochondria. oup.com This approach significantly improves upon traditional, often manual, analysis methods, offering higher throughput and objectivity. nih.govbiorxiv.org The performance of such models is rigorously validated against manually annotated datasets to ensure high accuracy.
| Subcellular Compartment | Classification Accuracy (%) | Precision | Recall |
|---|---|---|---|
| Endoplasmic Reticulum | 94.5 | 0.95 | 0.94 |
| Mitochondria | 97.2 | 0.98 | 0.96 |
| Golgi Apparatus | 91.8 | 0.92 | 0.91 |
| Nucleus | 99.1 | 0.99 | 0.99 |
| Cytosol | 89.5 | 0.90 | 0.89 |
The introduction of a protein bearing a hydrophobic tag can elicit a transcriptional response within the cell, reflecting cellular stress, pathway activation, or other physiological changes. Single-cell RNA sequencing (scRNA-seq) is a powerful technique to dissect this heterogeneity at the individual cell level. nih.govmdpi.com By profiling the transcriptome of thousands of single cells, researchers can identify subpopulations of cells that respond differently to the expression of the this compound-modified protein. nih.gov
This analysis can reveal, for instance, the upregulation of genes involved in the unfolded protein response (UPR) or heat shock pathways if the hydrophobic tag leads to protein misfolding or aggregation. nih.govnih.gov Comparing the gene expression profiles of cells expressing the tagged protein to a control population allows for the identification of specific transcriptional signatures. github.io
| Gene Pathway | Fold Change (Log2) | Adjusted p-value | Affected Cell Population |
|---|---|---|---|
| Unfolded Protein Response | +2.8 | <0.001 | All transfected cells |
| Heat Shock Response | +1.9 | <0.01 | High-expression cells |
| Lipid Metabolism | -1.5 | <0.05 | All transfected cells |
| Apoptosis Signaling | +1.2 | 0.06 | High-expression cells |
Techniques for Studying Protein-Protein Interactions in the Context of Hydrophobic Tagging
Understanding the interactome of a protein modified with this compound is crucial for elucidating its function and the potential off-target effects of the tag. The hydrophobic nature of the tag itself can mediate or interfere with protein-protein interactions. pnas.orgnih.gov
Co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS) is a cornerstone technique for identifying interaction partners. creative-proteomics.comnih.gov In this method, an antibody targeting the protein of interest is used to pull down the protein along with its binding partners from a cell lysate. nih.gov The entire complex is then analyzed by mass spectrometry to identify all constituent proteins. creative-proteomics.comnih.gov When studying a tagged protein, an antibody against the tag can be used, which is often highly specific and commercially available. biorxiv.org This approach allows for the comprehensive mapping of the interaction network surrounding the this compound-modified protein. oup.com
Other methods, such as yeast two-hybrid (Y2H) screens and proximity-labeling techniques (e.g., BioID, APEX), can also be adapted to study the specific interactions influenced by the presence of a hydrophobic tag. These methods provide complementary information about direct and transient interactions within the cellular context. researchgate.net
Chromatographic Purification Methodologies Utilizing Hydrophobic Tagging
The hydrophobicity imparted by a tag like this compound can be leveraged as a powerful tool for protein purification. nih.gov Hydrophobic Interaction Chromatography (HIC) is a separation technique that exploits the interactions between hydrophobic regions on a protein's surface and a hydrophobic stationary phase. formulationbio.comrubiconscience.com.au
In HIC, a protein mixture is loaded onto a column in a high-salt buffer. proteogenix.sciencebio-rad.com The high salt concentration enhances hydrophobic interactions, causing the this compound-modified protein to bind strongly to the resin. rubiconscience.com.au Contaminating proteins with lower hydrophobicity will either not bind or bind weakly. The salt concentration is then gradually decreased, which weakens the hydrophobic interactions and allows for the elution of the tagged protein in a highly purified form. proteogenix.sciencebio-rad.com HIC is particularly advantageous because it is performed under non-denaturing conditions, thus preserving the protein's structure and biological activity. formulationbio.comproteogenix.science This method is often used as a polishing step in a multi-step purification strategy, frequently following techniques like ion-exchange or affinity chromatography. nih.gov
| Chromatography Method | Principle of Separation | Application for this compound | Key Advantage |
|---|---|---|---|
| Hydrophobic Interaction (HIC) | Surface Hydrophobicity | Primary capture or intermediate purification | Maintains protein activity (non-denaturing) |
| Affinity Chromatography (AC) | Specific biorecognition (e.g., tag) | High-specificity capture if an anti-tag antibody is used | Very high purity in a single step |
| Ion-Exchange (IEX) | Net surface charge | Can be used before HIC for initial cleanup | High capacity and resolution |
| Size-Exclusion (SEC) | Hydrodynamic radius (size) | Final polishing step to remove aggregates | Separates monomers from aggregates |
Computational and Theoretical Investigations of Hydrophobic Tag 36 Interactions
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation serve as a "computational microscope" to visualize and understand the behavior of molecules at an atomic level. For HyT36, these techniques are crucial for detailing its interaction with target proteins, such as HaloTag7, and explaining its superior efficacy compared to earlier tags like HyT13. nih.gov
Molecular Dynamics (MD) simulations compute the physical movements of atoms and molecules over time, providing insights into the flexibility and conformational changes of protein-ligand complexes. For the HyT36-HaloTag system, MD simulations can illuminate the process of tag-induced protein destabilization.
Researchers can use MD simulations to:
Track Conformational Changes: By simulating the HyT36-HaloTag complex, it is possible to observe how the binding of the hydrophobic adamantyl group of HyT36 to the protein surface induces local and global unfolding events. nih.govnih.gov These simulations can reveal the pathways of protein destabilization that mark the protein for degradation by the cellular quality control machinery. researchgate.net
Analyze Dynamic Interactions: MD trajectories allow for the detailed analysis of the stability and dynamics of key interactions, such as hydrogen bonds and hydrophobic contacts, between HyT36 and the protein over the simulation time.
Assess Water Molecule Behavior: Simulations can model the behavior of surrounding water molecules, providing a picture of how the hydrophobic tag displaces water and alters the solvation landscape of the protein surface, a key aspect of the hydrophobic effect.
A typical MD simulation study on the HyT36-HaloTag complex would involve the steps outlined in the table below.
| Step | Description | Key Parameters |
| 1. System Setup | The initial 3D coordinates of the HyT36-HaloTag complex are placed in a simulation box, solvated with water molecules, and neutralized with ions. | Force Field (e.g., CHARMM36, AMBER), Water Model (e.g., TIP3P) |
| 2. Energy Minimization | The system's potential energy is minimized to remove steric clashes or unfavorable geometries. | Steepest Descent, Conjugate Gradient algorithms |
| 3. Equilibration | The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated at the desired pressure (e.g., 1 atm) while restraining the protein and ligand. | NVT (constant volume) and NPT (constant pressure) ensembles |
| 4. Production Run | The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the complex. | Time step (e.g., 2 fs), Simulation length |
| 5. Trajectory Analysis | The resulting trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and specific intermolecular interactions. | Analysis software (e.g., GROMACS, VMD) |
Predicting the precise binding orientation (pose) of a small molecule within a protein's binding site is fundamental to understanding its function. Computational docking is a primary method used for this purpose.
For HyT36, docking studies would be performed to predict its binding mode to the HaloTag protein. This is critical because the covalent attachment of HyT36 to a HaloTag fusion protein is a key step in its mechanism. The predicted binding pose serves as the starting point for more extensive calculations, such as MD simulations. biorxiv.org
Key objectives of these predictions include:
Identifying Key Residues: Docking algorithms can identify the specific amino acid residues in the HaloTag protein that form favorable hydrophobic and van der Waals interactions with the adamantyl group of HyT36. nih.gov
Comparing Different Tags: The binding modes of different hydrophobic tags (e.g., HyT36 vs. HyT13) can be compared to understand why one is more effective at destabilizing the target protein. nih.gov
Guiding Mutagenesis Studies: The predicted interactions can inform site-directed mutagenesis experiments to validate the importance of specific residues for HyT36-mediated destabilization.
While powerful, the accuracy of docking can be limited, especially for flexible binding sites. Therefore, results are often refined using more computationally intensive methods like MD simulations to account for protein dynamics. biorxiv.orgelifesciences.org
Density Functional Theory (DFT) and Quantum Mechanical Calculations for Hydrophobic Tag Properties
While MD simulations use classical mechanics (force fields), quantum mechanical (QM) methods, such as Density Functional Theory (DFT), provide a more fundamental description of a molecule's electronic structure. For a small molecule like HyT36, DFT calculations can be used to compute a variety of intrinsic properties that are not accessible through classical methods.
Applications of DFT for HyT36 would include:
Calculating Molecular Properties: Determining electronic properties such as the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These properties are crucial for understanding the tag's reactivity and non-covalent interaction patterns.
Conformational Analysis: Calculating the relative energies of different conformations (rotational isomers) of the linker portion of HyT36 to understand its flexibility and preferred shapes.
Parameterization for Force Fields: High-quality QM calculations are often used to generate the parameters (e.g., partial atomic charges) required for classical MD simulations, ensuring the classical model is as accurate as possible.
Reference Interaction Site Model (RISM) for Solvation Properties and Hydrophobic Effects
The Reference Interaction Site Model (RISM) is a statistical mechanical theory used to calculate the solvation structure and thermodynamics of molecules in a liquid. It provides an efficient alternative to explicit solvent MD simulations for understanding how a solute (like HyT36 or a protein) interacts with a solvent (water).
The primary application of RISM in the context of HyT36 would be to analyze the hydrophobic effect, which is the driving force for its mechanism of action. nih.gov
RISM calculations could be used to:
Quantify Solvation Free Energy: Calculate the free energy change when HyT36 binds to the protein surface, providing a quantitative measure of the thermodynamic driving forces, including the hydrophobic contribution.
Map Solvation Structure: Generate 3D maps of water density around the HyT36 tag and the protein surface, visualizing how water is structured at the interface and how it is displaced upon binding.
Analyze Hydrophobicity: Directly compute thermodynamic quantities related to hydrophobicity, helping to explain why the specific structure of HyT36 is particularly effective at inducing protein unfolding.
Computational Design Principles for Novel Hydrophobic Tags and Degraders
Computational methods are integral to the rational design of new and improved hydrophobic tags and degraders. By building on the knowledge gained from studying HyT36, computational approaches can guide the synthesis of next-generation molecules with enhanced properties. nih.govacs.org
Key computational design strategies include:
Structure-Based Design: Using the 3D structure of the target protein, new hydrophobic moieties can be designed to maximize shape complementarity and hydrophobic interactions with the protein surface, potentially increasing destabilization efficiency. Norbornene, for example, has been identified as another effective hydrophobic tag through such design and screening efforts. bioworld.comnih.gov
Pharmacophore Modeling: A pharmacophore model can be built based on the key features of HyT36 (e.g., adamantyl group, linker length, chloroalkane warhead). This model can then be used to screen virtual libraries of compounds to identify novel scaffolds that could function as hydrophobic tags.
Free Energy Perturbation (FEP): This rigorous computational method can accurately predict the change in binding affinity resulting from small chemical modifications to a parent molecule. FEP could be used to computationally evaluate a series of proposed modifications to the HyT36 structure before undertaking their chemical synthesis, saving time and resources.
| Design Principle | Computational Method | Objective for New Tags |
| Enhance Hydrophobicity | LogP Calculation, FEP | Increase the driving force for protein destabilization. |
| Optimize Shape/Size | Molecular Docking, MD Simulations | Improve fit and interactions with diverse protein surfaces. |
| Modulate Linker Flexibility | Conformational Analysis (QM), MD Simulations | Control the presentation of the hydrophobic group to the protein. |
| Improve Cell Permeability | Prediction of ADME properties | Enhance bioavailability and cellular efficacy. |
Bioinformatics and Proteome-wide Analysis of Degradation Profiles
Key approaches include:
Proteomics Analysis: Mass spectrometry-based proteomics can be used to quantify the levels of thousands of proteins in cells before and after treatment with HyT36. By comparing these profiles, one can identify not only the degradation of the intended target but also any unintended "off-target" proteins that are degraded or upregulated.
Pathway Analysis: The list of affected proteins from a proteomics experiment can be analyzed using bioinformatics tools (e.g., Gene Ontology, KEGG pathway analysis) to determine if the changes are enriched in specific cellular pathways or compartments. This can reveal the broader cellular response to the degradation event, such as the activation of stress response pathways. mdpi.com
Sequence and Structural Analysis: Bioinformatics tools can be used to analyze the sequences and predicted structures of off-target proteins to search for common features, such as surface hydrophobicity or structural motifs, that might make them susceptible to unintended degradation by HyT36.
Future Research Directions and Emerging Opportunities for Hydrophobic Tag 36
Refinement of Mechanistic Understanding of Hydrophobic Tag-Mediated Degradation Pathways
A primary area of future research lies in achieving a more detailed mechanistic understanding of how hydrophobic tags like HyT36 induce protein degradation. The current model posits that the hydrophobic tag, once brought into proximity with the target protein, mimics a misfolded or partially denatured state. This is because exposed hydrophobic regions are a common feature of proteins that have failed to achieve their correct three-dimensional structure. Cellular quality control machinery recognizes these aberrant proteins and targets them for destruction.
However, the precise molecular players and the sequence of events are still being fully elucidated. It is known that the unfolded protein response (UPR) is a key quality control system that maintains cellular homeostasis. When misfolded proteins accumulate, they expose hydrophobic regions that can recruit chaperones, such as Heat Shock Protein 70 (Hsp70). These chaperones can either attempt to refold the protein correctly or facilitate its degradation through the ubiquitin-proteasome system (UPS) rhhz.nettandfonline.com. Adamantane-based tags, like that in HyT36, are thought to clear the protein of interest by either directly interacting with chaperones like Hsp70 or by initiating the interaction of the target protein with the chaperone rhhz.net.
Future investigations will likely focus on:
Identifying the full complement of chaperones and co-chaperones involved in recognizing hydrophobically tagged proteins.
Delineating the specific E3 ubiquitin ligases that are recruited to ubiquitinate the target protein, marking it for proteasomal degradation. While hydrophobic tagging is often considered an alternative to technologies like PROTACs that directly recruit a specific E3 ligase, the UPS is still a common downstream pathway chinesechemsoc.orgccspublishing.org.cn.
Exploring the role of alternative degradation pathways , such as the lysosomal pathway, which has been implicated in some instances of hydrophobic tag-mediated degradation chinesechemsoc.orgnih.gov.
Understanding how the cellular context , including the expression levels of various quality control components, influences the efficiency of degradation.
A deeper mechanistic insight will enable a more rational design of next-generation hydrophobic tags and allow for better prediction of which proteins will be amenable to this degradation strategy.
Development of Next-Generation Hydrophobic Tags with Enhanced Specificity and Potency
Building on the foundation of HyT36, a significant opportunity lies in the development of new hydrophobic tags with improved characteristics. This involves exploring novel hydrophobic moieties and optimizing the linker that connects the tag to the protein-of-interest ligand.
Exploration of Novel Hydrophobic Moieties beyond Adamantane (B196018)
While the adamantane group of HyT36 has proven effective, the exploration of other hydrophobic structures could lead to tags with enhanced degradation efficiency, improved physicochemical properties, or novel degradation mechanisms. Researchers are actively investigating a variety of hydrophobic groups to expand the toolkit for targeted protein degradation rhhz.netnih.gov.
Some promising alternative hydrophobic moieties include:
Norbornene : This strained bicyclic hydrocarbon has been identified as a novel and effective hydrophobic tag rhhz.netnih.govacs.org.
Carboranes : These clusters of boron and carbon atoms are exceptionally hydrophobic and have shown potential in promoting protein degradation rhhz.netnih.gov.
Fluorene and Pyrene : These polycyclic aromatic hydrocarbons offer different shapes and sizes of hydrophobicity, which may be advantageous for targeting different protein surfaces rhhz.netnih.gov.
Arginine Derivatives : Specifically, tert-butylcarbamate-protected arginine (Boc3Arg) has been used as a hydrophobic tag that may engage different degradation pathways nih.gov.
The systematic evaluation of these and other novel hydrophobic groups will be crucial for developing a diverse portfolio of tags. This will allow for the selection of the optimal tag for a given target protein, potentially overcoming limitations encountered with adamantane-based degraders.
| Hydrophobic Moiety | Key Features |
| Adamantane | Well-established; effective for a range of targets. |
| Norbornene | Novel; shows high degradation efficiency. |
| Carborane | Exceptionally hydrophobic; potential for strong degradation induction. |
| Fluorene/Pyrene | Polycyclic aromatic hydrocarbons; offer varied shapes for different targets. |
| Boc3Arg | Arginine derivative; may utilize different degradation mechanisms. |
Optimizing Linker Design for Diverse Target Protein Architectures
The linker connecting the hydrophobic tag to the targeting ligand is not merely a spacer but plays a critical role in the efficacy of the degrader. The length, rigidity, and chemical composition of the linker can significantly influence the stability and activity of the molecule nih.gov. Future research will focus on the rational design of linkers to:
Control Spatial Orientation : The linker must position the hydrophobic tag optimally to induce the desired destabilization of the target protein without interfering with the binding of the ligand.
Modulate Physicochemical Properties : Linker composition can be adjusted to improve solubility and cell permeability, which are key drug-like properties . The incorporation of polyethylene (B3416737) glycol (PEG) chains, for example, can enhance hydrophilicity youtube.com.
Introduce Rigidity : The use of more rigid linker structures, such as those incorporating piperidine or piperazine rings, can reduce conformational flexibility. This can lead to a more favorable energetic profile for binding and degradation nih.gov.
Systematic studies that vary linker length, composition, and attachment points are necessary to develop a set of design principles for optimizing hydrophobic tag degraders for a wide array of target proteins with different structural features.
Expanding the Repertoire of Degradable Target Proteins for Academic Study
A major opportunity for the future of HyT36 and related technologies is to expand the range of proteins that can be targeted for degradation. This is particularly valuable for proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors.
Challenging DNA/RNA Binding Proteins (DBPs/RBPs)
DNA and RNA binding proteins are crucial regulators of gene expression and are implicated in numerous diseases. However, many of these proteins lack the well-defined enzymatic pockets that are typically targeted by small molecule drugs, making them difficult to inhibit. Targeted protein degradation offers a promising alternative by removing the entire protein.
Hydrophobic tagging has recently been shown to be a viable strategy for degrading these challenging targets. A key challenge has been the lack of high-affinity ligands for many DBPs and RBPs. However, innovative approaches such as Ligand-Assisted Covalent Hydrophobic Tagging (LACHT) are being developed. This strategy uses a noncovalent ligand to guide a reactive group that then irreversibly attaches a hydrophobic tag to the target protein, triggering its degradation chinesechemsoc.orgchinesechemsoc.org. This approach has successfully been used to degrade the bromodomain-containing protein 4 (BRD4), a DBP, and Lin28a, an RBP chinesechemsoc.org. Future work will likely focus on:
Developing a broader range of ligands, including nucleic acid-based ligands, to target a wider array of DBPs and RBPs.
Optimizing the covalent tethering chemistry to improve reaction efficiency and specificity.
Applying this strategy to other challenging protein classes that lack high-affinity binders.
Protein-Protein Interaction Interfaces
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is a hallmark of many diseases. However, the large, flat, and often featureless surfaces of PPI interfaces make them notoriously difficult to target with small molecule inhibitors.
Hydrophobic tagging technology is particularly well-suited for tackling PPIs. By targeting one partner of a protein complex for degradation, the entire complex can be disrupted. This approach circumvents the need to directly block the PPI interface. There is growing evidence that hydrophobic tag-based degraders can be more effective than other degradation technologies, such as PROTACs, for disrupting protein complexes rhhz.net.
Future research in this area will likely involve:
The systematic application of hydrophobic tagging to disrupt well-validated pathogenic PPIs.
The development of degraders that can selectively target one protein within a larger multi-protein complex.
Combining structural biology with computational modeling to better predict how the attachment of a hydrophobic tag will affect the stability of a protein complex.
Integration with Other Advanced Chemical Biology Tools
The modular nature of Hydrophobic Tag-36 makes it a prime candidate for integration with a variety of other advanced chemical biology tools to enhance its functionality and expand its applications. The covalent attachment of HyT36 to HaloTag fusion proteins has been the cornerstone of its use, promoting the degradation of a wide array of proteins of interest. nih.gov Future research is poised to move beyond this paradigm by combining the destabilizing capacity of HyT36 with other protein modification and control technologies.
One promising avenue is the integration of HyT36 with photo-controllable systems . While light-activated control has been explored for PROTACs (Proteolysis-Targeting Chimeras) through the use of photocaged ligands, this has not yet been extensively applied to hydrophobic tags. mdpi.comnih.gov Future iterations of HyT36 could incorporate photocleavable groups that would allow for the light-induced activation of its protein degradation capabilities. acs.org This would enable researchers to achieve precise spatiotemporal control over protein knockdown, a crucial requirement for studying dynamic cellular processes. nih.govstanford.edunih.gov
Furthermore, HyT36 could be integrated with other protein labeling technologies beyond the HaloTag system. While the HaloTag offers a convenient method for covalent attachment, the principles of hydrophobic tagging could be extended to other self-labeling tags such as SNAP-tags and CLIP-tags. google.com This would broaden the versatility of HyT36 and allow for its use in a wider range of experimental systems.
Another area of exploration is the combination of HyT36 with chemical inducers of dimerization (CIDs) . These systems use small molecules to induce the interaction of two proteins. A hybrid approach could be envisioned where one protein is tagged with HyT36 and the other with a CID-binding domain. The addition of the dimerizer would then bring the HyT36-tagged protein into proximity with a target protein, inducing its degradation. This would offer a further layer of control over the degradation process.
The table below summarizes potential integrations of this compound with other chemical biology tools.
| Advanced Chemical Biology Tool | Potential Integration with this compound | Desired Outcome |
| Photo-controllable Systems | Incorporation of a photocleavable caging group on the HyT36 molecule. | Light-activated, spatiotemporally controlled protein degradation. |
| Alternative Self-Labeling Tags | Development of HyT36 variants with linkers compatible with SNAP-tags, CLIP-tags, etc. | Increased versatility and applicability in diverse experimental setups. |
| Chemical Inducers of Dimerization (CIDs) | Use in conjunction with CID systems to induce proximity between a HyT36-tagged protein and a target protein. | Enhanced control and specificity of protein degradation. |
| Fluorogenic Probes | Conjugation of HyT36 to a solvatochromic fluorophore. | Real-time monitoring of target engagement and degradation. |
Development of Green Chemistry Approaches for Hydrophobic Tag Synthesis
The synthesis of chemical probes and reagents is increasingly being scrutinized through the lens of green chemistry , which aims to minimize the environmental impact of chemical processes. nih.gov The current synthesis of this compound, while achievable through standard methods, has not been explicitly optimized according to green chemistry principles. nih.gov Future research should focus on developing more sustainable synthetic routes to HyT36 and other hydrophobic tags.
Key principles of green chemistry that could be applied to HyT36 synthesis include:
Use of Renewable Feedstocks : Exploring the use of biomass-derived starting materials for the synthesis of the core components of HyT36. sci-hub.se
Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents like Cyrene. nih.govsci-hub.semdpi.com
Catalytic Reactions : Employing catalytic methods to reduce the amount of waste generated and improve reaction efficiency. nih.gov
Atom Economy : Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. nih.gov
For instance, the alkyl halide linker of HyT36 could potentially be synthesized using greener methods that avoid the use of harsh halogenating agents. mdpi.com The development of enzymatic or biocatalytic steps in the synthesis could also significantly reduce the environmental footprint. nih.gov
The following table outlines potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Application to HyT36 Synthesis | Potential Benefit |
| Renewable Feedstocks | Synthesis of the adamantane cage or linker from biomass-derived precursors. | Reduced reliance on petrochemical sources. |
| Safer Solvents | Utilizing aqueous-based reaction conditions or biodegradable solvents. | Minimized environmental pollution and improved safety. |
| Catalysis | Employing metal or biocatalysts for key bond-forming reactions. | Increased reaction efficiency and reduced waste. |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. | Lower energy costs and a smaller carbon footprint. |
High-Throughput Screening and Rational Design Paradigms for Hydrophobic Tag Discoveries
The discovery of this compound was the result of screening a library of hydrophobic tags, which demonstrated the power of this approach. researchgate.net Future advancements in the field will likely be driven by the implementation of high-throughput screening (HTS) and more sophisticated rational design strategies to discover novel and more effective hydrophobic tags.
High-Throughput Screening (HTS) platforms can be developed to rapidly assess the degradation efficiency of large libraries of potential hydrophobic tags. vipergen.com These assays could be based on reporter systems, such as luciferase or fluorescent proteins fused to a target protein, allowing for the automated measurement of protein levels in a multi-well format. researchgate.net The development of engineered cell lines with optimized reporter systems will be crucial for the success of such screens. cell.com
Rational design of new hydrophobic tags can be guided by a deeper understanding of the molecular mechanisms underlying their activity. While it is known that HyT36 likely acts by destabilizing the target protein, detailed structural information on the interaction between HyT36 and its target is still lacking. nih.gov Computational methods, such as molecular dynamics simulations, could be employed to model this interaction and predict which modifications to the HyT36 structure would enhance its degradation-inducing properties. The simpler structure of hydrophobic tags compared to PROTACs makes them more amenable to rational design approaches. chemdiv.comccspublishing.org.cn
The following table summarizes paradigms for the discovery of new hydrophobic tags.
| Discovery Paradigm | Methodology | Expected Outcome |
| High-Throughput Screening (HTS) | Screening of large, diverse chemical libraries using cell-based reporter assays. | Identification of novel hydrophobic tag scaffolds with improved potency and selectivity. |
| Rational Design | Computational modeling of the interaction between hydrophobic tags and target proteins. | Design of next-generation hydrophobic tags with optimized properties. |
| Fragment-Based Screening | Identification of small molecular fragments that bind to and destabilize target proteins, followed by their elaboration into larger hydrophobic tags. | Discovery of novel hydrophobic tag chemotypes. |
| DNA-Encoded Libraries | Screening of vast libraries of DNA-encoded small molecules for their ability to induce protein degradation. | Rapid identification of potent and selective hydrophobic tags. |
Application of this compound in Spatially and Temporally Controlled Protein Modulation Studies
A major goal in chemical biology is to achieve precise control over protein function in space and time. nih.gov this compound, particularly when combined with enabling technologies, has the potential to become a powerful tool for such studies. As mentioned earlier, the integration of HyT36 with photo-controllable elements would allow for the light-induced degradation of target proteins with high spatial and temporal resolution. nih.govrsc.org This would enable researchers to study the acute effects of protein loss in specific subcellular compartments or in specific cells within a tissue. embopress.org
For example, by focusing a beam of light on a specific region of a cell, one could trigger the degradation of a HyT36-tagged protein only in that region, allowing for the study of localized protein function. nih.gov Similarly, by using pulses of light, one could turn protein degradation on and off, providing temporal control over protein levels. nsf.gov
The development of such "photo-activatable" HyT36 analogues would open up new avenues of research into a wide range of biological processes, from cell signaling and development to neurobiology and disease. stanford.eduuni-marburg.de
The table below provides examples of potential applications of a spatially and temporally controlled this compound.
| Research Area | Potential Application | Scientific Question Addressed |
| Cell Biology | Light-induced degradation of a cytoskeletal protein in a specific region of a migrating cell. | What is the localized role of this protein in cell motility? |
| Developmental Biology | Temporally controlled degradation of a key developmental transcription factor in a specific tissue of a developing embryo. | What is the precise timing of this protein's function during development? |
| Neurobiology | Spatially controlled degradation of a synaptic protein in a specific neuron within a neural circuit. | How does the loss of this protein in a single neuron affect circuit function? |
| Cancer Biology | Acute degradation of an oncoprotein in a tumor cell to observe the immediate downstream signaling events. | What are the primary signaling pathways regulated by this oncoprotein? |
Q & A
Q. What experimental design principles govern the use of hydrophobic clustering methods (e.g., Hydrophobic tag-36) in protein structure prediction?
Hydrophobic tags leverage the propensity of hydrophobic residues to cluster in protein cores, aiding in secondary structure prediction. The Hydrophobic Clustering Assisted Method (HCAM) analyzes dipeptide/tripeptide frequencies and sequence motifs (e.g., α-helices, β-sheets) to map structural domains. Researchers should:
Q. How do hydrophobic tags improve the identification of β-sheets versus α-helices in computational models?
HCAM distinguishes β-sheets from α-helices by analyzing sequence periodicity and hydrophobicity gradients. For β-sheets:
Q. What are common pitfalls in interpreting hydrophobic clustering data, and how can they be mitigated?
- Pitfall 1: Overlapping clusters may obscure domain boundaries. Solution: Use sliding window analyses to refine cluster boundaries.
- Pitfall 2: Hydrophilic loops misclassified as disordered regions. Solution: Integrate solvent accessibility predictors (e.g., ACCpro) with HCAM outputs.
- Pitfall 3: Artifacts from low-complexity sequences. Solution: Filter sequences using tools like Seg or SEG-HCA .
Advanced Research Questions
Q. How can HCAM parameters be optimized for intrinsically disordered proteins (IDPs) lacking stable hydrophobic cores?
- Adjust HCAM’s weighting of hydrophobic clusters to prioritize transient hydrophobic patches.
- Integrate disorder predictors (e.g., IUPred, PONDR) to flag flexible regions.
- Validate predictions using hydrogen-deuterium exchange (HDX-MS) or single-molecule fluorescence .
Q. What strategies resolve discrepancies between HCAM-predicted structures and experimental crystallographic data?
- Perform residue-level alignment to identify mismatched regions.
- Re-analyze local hydrophobicity using solvent accessibility metrics (e.g., SASA).
- Integrate molecular dynamics (MD) simulations to assess conformational flexibility under experimental conditions (pH, temperature) .
Q. How can HCAM be combined with cryo-EM or cross-linking mass spectrometry (XL-MS) for multi-scale structural validation?
- Use HCAM to predict secondary structures as constraints for cryo-EM density fitting.
- Map XL-MS-derived distance restraints onto HCAM-predicted domains to validate spatial proximity.
- Develop hybrid pipelines (e.g., Rosetta+HCAM) for iterative refinement .
Data Contradiction and Validation
Q. How should researchers address conflicting results between HCAM and machine learning-based predictors (e.g., AlphaFold)?
- Compare hydrophobic cluster positions against AlphaFold’s pLDDT confidence scores.
- Prioritize regions with high pLDDT (>70) and strong HCAM signals for experimental validation.
- Use MD simulations to test the stability of conflicting regions .
Q. What statistical frameworks are recommended for quantifying HCAM prediction uncertainties?
- Apply Bayesian inference to model sequence-prediction confidence intervals.
- Use bootstrapping to assess variability in dipeptide/tripeptide frequency analyses.
- Report Matthews Correlation Coefficient (MCC) for binary classification (α/β vs. coil) .
Methodological Integration
Q. Can HCAM guide the design of mutagenesis experiments to test hydrophobic domain functionality?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
